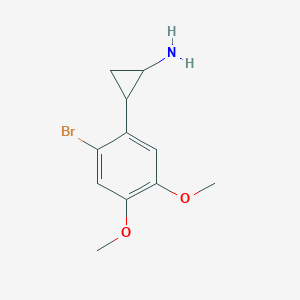

2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine

Description

2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine is a synthetic arylcyclopropylamine derivative characterized by a cyclopropane ring directly attached to a phenyl group substituted with a bromine atom at position 2 and methoxy groups at positions 4 and 4. The cyclopropane ring introduces conformational rigidity, which may enhance receptor binding specificity or metabolic stability compared to flexible ethylamine-based analogs . Synthesized as part of efforts to develop novel research tools for studying serotoninergic systems, this compound and its enantiomers have been explored for their pharmacological properties, including receptor affinity and behavioral effects in preclinical models .

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

2-(2-bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C11H14BrNO2/c1-14-10-4-6(7-3-9(7)13)8(12)5-11(10)15-2/h4-5,7,9H,3,13H2,1-2H3 |

InChI Key |

FZQUILUYMBQKKB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2CC2N)Br)OC |

Origin of Product |

United States |

Preparation Methods

Bromination of 3,4-Dimethoxybenzaldehyde or 3,4-Dimethoxytoluene

- Electrophilic Aromatic Bromination : Starting from 3,4-dimethoxybenzaldehyde or 3,4-dimethoxytoluene, bromination is performed using liquid bromine in acetic acid or sulfuric acid media to selectively introduce bromine at the 2-position of the aromatic ring.

- Free Radical Benzyl Bromination : For benzyl derivatives, free radical bromination at the benzylic methyl group is carried out using bromine in the presence of initiators and acids to form 2-bromo-4,5-dimethoxybenzyl bromide.

This two-step bromination strategy is supported by patent CN107417501A, which describes a method involving electrophilic bromination of the aromatic ring followed by free radical bromination of the benzyl methyl group to yield 2-bromo-4,5-dimethoxybenzyl bromide with moderate to good yields (~38.6% in one-pot synthesis, higher in stepwise reactions).

Conversion to 2-Bromo-4,5-dimethoxybenzyl Nitrile or Acid

- Nitrile Formation : 2-bromo-4,5-dimethoxybenzyl nitrile can be synthesized by first brominating 3,4-dimethoxybenzaldehyde, then reacting with acetonitrile under catalytic conditions, followed by reduction steps to obtain the phenylpropionitrile intermediate.

- Benzoic Acid Formation : Alternatively, oxidation of 2-bromo-4,5-dimethoxybenzyl derivatives with potassium permanganate in the presence of tetrabutylammonium bromide yields 2-bromo-4,5-dimethoxybenzoic acid with high purity and yields up to 93%.

Introduction of the Amino Group

- Reductive Amination : The amine functionality is commonly introduced by reductive amination of cyclopropanone or cyclopropanecarboxaldehyde intermediates with ammonia or amine sources, followed by reduction with hydrogen or hydride reagents.

- Catalytic Hydrogenation : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere can reduce nitrile or imine intermediates to the corresponding amines.

Representative Preparation Method (Summary Table)

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehalogenated products.

Substitution: Formation of substituted cyclopropanamines with various functional groups.

Scientific Research Applications

2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

NBOMe Series (25X-NBOMe)

The 25X-NBOMe compounds, such as 25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine), share a brominated phenyl core but differ critically in their substitution patterns and backbone structures:

- Substituent positions : The bromine in 25B-NBOMe is at the 4-position of the phenyl ring, whereas in the target compound, bromine occupies the 2-position , with methoxy groups at 4 and 5 instead of 2 and 5 .

- Backbone : NBOMe derivatives feature an ethylamine chain and an N-(2-methoxyphenyl)methyl group, while the target compound replaces the ethylamine with a cyclopropane ring .

These structural distinctions likely alter serotonin receptor binding. The cyclopropane’s rigidity may reduce off-target interactions, while the 2-bromo substitution could sterically hinder binding to 5-HT2A receptors compared to 4-bromo analogs .

Phenethylamine Hallucinogens (e.g., DOM)

DOM (2,5-dimethoxy-4-methylamphetamine) and its cyclopropane analog, DMCPA (2-(2,5-dimethoxy-4-methylphenyl)cyclopropan-1-amine), share a similar substitution pattern (methoxy groups at 2 and 5) but lack bromine. The target compound’s 2-bromo-4,5-dimethoxy configuration introduces electronic and steric effects that may modulate receptor affinity. DMCPA has demonstrated high potency in vivo, suggesting cyclopropane analogs retain or exceed the activity of their phenethylamine counterparts .

Cyclopropane-Containing Analogs

Enantiomerically resolved analogs, such as (−)-(1R,2S)-trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropan-1-amine, highlight the importance of stereochemistry. The target compound’s bromine atom (vs. iodine) may reduce lipophilicity and alter binding kinetics, while the 4,5-dimethoxy arrangement could enhance interactions with polar receptor residues .

Pharmacological and Toxicity Profiles

*Predicted based on structural similarities to DMCPA and resolved enantiomers of related cyclopropane derivatives .

Key Findings :

- Receptor Selectivity : The target compound’s 2-bromo substitution may reduce 5-HT2A binding compared to 4-bromo NBOMes but enhance selectivity for other serotonin receptor subtypes (e.g., 5-HT2C) .

- Toxicity : Unlike NBOMe compounds, which are associated with severe toxicity (e.g., hyperthermia, organ failure), cyclopropane analogs like DMCPA and the target compound may exhibit improved safety profiles due to reduced metabolic instability and off-target effects .

Biological Activity

2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyclopropane ring and a bromo-substituted dimethoxyphenyl group. This compound has been explored for its potential biological activities, particularly in the context of cardiovascular health and as an intermediate for synthesizing pharmacologically active compounds.

Chemical Structure

The structure of 2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine can be represented as follows:

The biological activity of this compound is largely attributed to its interaction with various biological targets, including ion channels and receptors involved in cardiac function. The presence of bromine and methoxy groups enhances its reactivity and binding affinity to biological molecules. For example, similar compounds have shown to influence heart rate through mechanisms akin to ivabradine, a known bradycardic agent that selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated channel (I_f) .

Cardiovascular Effects

Research indicates that compounds similar to 2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine exhibit significant cardiovascular effects. These include:

- Antiarrhythmic properties : Potential to stabilize heart rhythm.

- Influence on heart rate : Similarity to ivabradine suggests possible bradycardic effects .

Anticancer Activity

There is emerging evidence that structurally related compounds may exhibit anticancer properties. For instance:

- In vitro studies : Compounds with similar structures have shown cytotoxicity against various cancer cell lines, including HeLa and U87 cells, with IC50 values indicating effective inhibition of cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the potential of 2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine, it is essential to compare it with similar compounds. Below is a table summarizing some key features and biological activities of structurally related compounds.

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| Ivabradine | Bradycardic agent | Heart rate modulation | Not specified |

| 1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine | Bromo and fluoro substitutions | Anticancer | Not specified |

| γ-butyrolactones | Natural and synthetic derivatives | Anti-inflammatory, anticancer | <0.001 μM |

Case Studies

Recent studies have highlighted the potential therapeutic applications of 2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine:

- Cardiovascular Research : A study focused on the compound's effects on cardiac ion channels demonstrated its potential as a selective modulator for heart rhythm regulation.

- Anticancer Research : In vitro assays indicated that derivatives of this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Q & A

Q. What are the key synthetic challenges in preparing 2-(2-bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine, and how are they addressed methodologically?

The synthesis of this compound involves cyclopropanation of a brominated dimethoxybenzene precursor. A common approach is the [2+1] cycloaddition using diazomethane or its derivatives under controlled conditions to form the cyclopropane ring. Challenges include regioselectivity in bromination and maintaining stereochemical integrity during cyclopropanation. For example, bromination of 4,5-dimethoxyphenyl precursors must occur at the 2-position, which can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) with catalytic Lewis acids. Cyclopropanation is typically performed in anhydrous solvents (e.g., dichloromethane) under inert atmospheres to avoid side reactions. Post-synthetic purification via column chromatography or recrystallization ensures high purity .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing bromine at the 2-position activates the aromatic ring for nucleophilic aromatic substitution (NAS). Methoxy groups at the 4- and 5-positions further direct reactivity via resonance effects. Methodologically, NAS can be explored using amines or thiols under basic conditions (e.g., K₂CO₃ in DMF). For example, replacing bromine with an amine group requires careful optimization of temperature (60–80°C) and stoichiometry to avoid over-substitution or ring-opening of the cyclopropane .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the cyclopropane ring (characteristic peaks at δ ~1.5–2.5 ppm for cyclopropane protons) and substitution pattern on the aromatic ring.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₄BrNO₂).

- X-ray crystallography : Resolves stereochemistry and spatial arrangement, critical for studying receptor interactions .

Advanced Research Questions

Q. How do stereochemical variations (cis vs. trans) in the cyclopropane ring affect biological activity?

The trans-configuration of the cyclopropane ring (as in structurally similar compounds like trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine) enhances binding affinity to serotonin receptors (e.g., 5-HT2A). Computational docking studies and comparative SAR analyses show that trans-isomers better accommodate receptor pocket geometries. Methodologically, enantiomers can be resolved using chiral chromatography (e.g., Chiralpak AD-H column) or asymmetric synthesis with chiral auxiliaries .

Q. What strategies mitigate data contradictions in receptor-binding assays for this compound?

Discrepancies in binding data often arise from:

- Receptor subtype selectivity : Use radioligand competition assays (e.g., [³H]ketanserin for 5-HT2A) with parallel testing against related receptors (5-HT2B, 5-HT2C).

- Solubility issues : Optimize assay buffers (e.g., 0.1% DMSO in PBS) to prevent aggregation.

- Metabolic instability : Include liver microsome stability tests to account for rapid degradation in vitro .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- DFT calculations : Predict metabolic soft spots (e.g., demethylation of methoxy groups).

- Molecular dynamics (MD) simulations : Assess blood-brain barrier permeability via logP and polar surface area (PSA) optimization.

- ADMET profiling : Use tools like SwissADME to prioritize derivatives with favorable absorption and low toxicity .

Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

- Head-twitch response (HTR) in mice : Measures 5-HT2A activation, a hallmark of psychedelic analogs.

- Fear conditioning assays : Tests cognitive effects via NMDA receptor modulation.

- Microdialysis in rats : Quantifies neurotransmitter release (e.g., dopamine, serotonin) in specific brain regions .

Comparative and Mechanistic Questions

Q. How does this compound compare to its non-brominated analogs in terms of metabolic stability?

The bromine atom increases molecular weight and lipophilicity, slowing hepatic metabolism. In vitro studies using human liver microsomes show that brominated derivatives exhibit longer half-lives (t₁/₂ > 60 min) compared to non-brominated analogs (t₁/₂ ~20 min). Metabolism primarily occurs via O-demethylation of the methoxy groups, as confirmed by LC-MS metabolite profiling .

Q. What structural features explain its potential as a 5-HT2A receptor probe?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.